BenchChemオンラインストアへようこそ!

Cyclopropanemethanol, alpha,alpha-diphenyl-2-(4-pyridyl)-, hydrochloride

Antidepressant efficacy Endogenous depression Double-blind controlled trial

Cyclopropanemethanol, alpha,alpha-diphenyl-2-(4-pyridyl)-, hydrochloride, designated USAN as Cyprolidol Hydrochloride and development code IN-1060, is a pyridylcyclopropane-derivative small molecule (C21H20ClNO, MW 337.85 g/mol) originally developed by Neisler Laboratories in the 1960s as an experimental antidepressant. The compound features a trans-substituted cyclopropane ring bearing a 4-pyridyl group at C2 and a diphenylhydroxymethyl moiety at C1, a scaffold that places it at the intersection of tricyclic antidepressant pharmacophores and cyclopropane-containing CNS agents.

Molecular Formula C21H19NO
Molecular Weight 301.4 g/mol
Cat. No. B10826993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanemethanol, alpha,alpha-diphenyl-2-(4-pyridyl)-, hydrochloride
Molecular FormulaC21H19NO
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1C(C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC=NC=C4
InChIInChI=1S/C21H19NO/c23-21(17-7-3-1-4-8-17,18-9-5-2-6-10-18)20-15-19(20)16-11-13-22-14-12-16/h1-14,19-20,23H,15H2
InChIKeyKPUSUIKQQCFQCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropanemethanol, alpha,alpha-diphenyl-2-(4-pyridyl)-, hydrochloride (Cyprolidol HCl): Procurement-Relevant Identity and Classification


Cyclopropanemethanol, alpha,alpha-diphenyl-2-(4-pyridyl)-, hydrochloride, designated USAN as Cyprolidol Hydrochloride and development code IN-1060, is a pyridylcyclopropane-derivative small molecule (C21H20ClNO, MW 337.85 g/mol) originally developed by Neisler Laboratories in the 1960s as an experimental antidepressant [1]. The compound features a trans-substituted cyclopropane ring bearing a 4-pyridyl group at C2 and a diphenylhydroxymethyl moiety at C1, a scaffold that places it at the intersection of tricyclic antidepressant pharmacophores and cyclopropane-containing CNS agents [2]. Identified by CAS numbers 2364-72-9 (hydrochloride) and 4904-00-1 (free base), the compound remains an investigational agent that was never approved for therapeutic use, yet its unique pyridine–cyclopropane electronic conjugation and its distinct pharmacological divergence from imipramine sustain its value as a reference standard and a tool compound [3].

Why In-Class Antidepressant Candidates Cannot Substitute for Cyclopropanemethanol, alpha,alpha-diphenyl-2-(4-pyridyl)-, hydrochloride


Despite sharing antidepressant activity with imipramine in preclinical models, cyprolidol hydrochloride diverges in clinically meaningful ways that preclude interchangeability. The compound's trans-cyclopropane–pyridine core creates a unique electronic conjugation that stabilizes the cyclopropane ring against acid-catalyzed ring-opening compared to analogs with reduced pyridine or saturated ethylene chains [1], while its cardiovascular profile—blocking the tyramine pressor response in anesthetized dogs but potentiating it in conscious dogs—is the inverse of what imipramine produces under equivalent conditions, indicating a fundamentally different adrenergic interaction [2]. Moreover, in a double-blind controlled trial in endogenous depression, cyprolidol proved less effective than imipramine in humans despite qualitatively similar animal-model activity, underscoring that preclinical antidepressant class membership does not predict clinical equivalence [3]. These orthogonal differences in chemical stability, cardiovascular pharmacology, and human efficacy mean that substituting a generic tricyclic or monoamine oxidase inhibitor for this specific pyridylcyclopropane entity would yield non-comparable experimental outcomes.

Head-to-Head Quantitative Differentiation Evidence for Cyclopropanemethanol, alpha,alpha-diphenyl-2-(4-pyridyl)-, hydrochloride


Clinical Antidepressant Efficacy: Cyprolidol vs. Imipramine in Double-Blind Controlled Trial

In a double-blind controlled study directly comparing cyprolidol hydrochloride with imipramine in patients diagnosed with endogenous depression, cyprolidol was found to be less effective than imipramine [1]. This clinical finding stands in contrast to preclinical animal behavior studies where the two compounds produced qualitatively similar antidepressant effects, demonstrating that preclinical-to-clinical translation is not uniform across this structural class [2]. The divergence underscores that cyprolidol's pyridylcyclopropane scaffold imparts a clinical efficacy ceiling that the iminodibenzyl-based imipramine does not share.

Antidepressant efficacy Endogenous depression Double-blind controlled trial

Cardiovascular Autonomic Profile: Divergent Tyramine Response in Conscious vs. Anesthetized Dogs

Cyprolidol hydrochloride exhibits a state-dependent cardiovascular effect that is distinct from imipramine and prototypical tricyclic antidepressants. In anesthetized dogs, cyprolidol blocked the tyramine-induced rise in blood pressure, whereas in conscious dogs, it potentiated this pressor response [1]. This bidirectional modulation of the tyramine challenge—attenuation under anesthesia vs. potentiation in the conscious state—reflects a complex, context-dependent interaction with adrenergic systems not observed with imipramine in the same experimental series [2]. The Nature publication documented that this differential autonomic profile was one of the key features distinguishing IN-1060 from iminodibenzyl-based antidepressants [3].

Cardiovascular pharmacology Tyramine pressor response Adrenergic interaction

Acid Stability of the Cyclopropane Ring: Cyprolidol vs. Reduced-Pyridine and Saturated-Chain Analogs

The trans-2-(4-pyridyl)-α,α-diphenylcyclopropanemethanol hydrochloride core (Compound I) demonstrates significant resistance to acid-catalyzed cyclopropane ring opening compared to structurally related analogs. When heated at 90–100 °C for 6 hours in 1 N sulfuric acid, only 36% of Compound I was recovered unchanged, with 27% (based on recovered starting material) converting to the ring-cleaved product 4-(4-pyridyl)-1,1-diphenyl-1-buten-4-ol [1]. In contrast, analogs in which the pyridine ring had been reduced (piperidine derivatives) or in which the cyclopropane ring was replaced by a saturated ethylene chain underwent extensive ring-opening or dehydration under identical or milder acid conditions [1]. The relative acid resistance of cyprolidol is attributed to electronic interaction between the protonated pyridinium ring and the cyclopropane ring, which raises the energy barrier for carbonium-ion formation at the cyclopropyl α-carbon [2].

Cyclopropane ring stability Acid-catalyzed ring opening Pyridine–cyclopropane conjugation

Synthetic Route and Scaffold Differentiation: Cyprolidol vs. Tranylcypromine and Imipramine

Cyprolidol is accessed via a convergent synthetic route that is mechanistically related to, yet structurally divergent from, tranylcypromine. The key transformation—cyclopropanation of 4-vinylpyridine with ethyl diazoacetate—yields ethyl 2-(4-pyridyl)cyclopropane-1-carboxylate, which after epimerization to the trans isomer undergoes double Grignard addition with phenylmagnesium bromide to install the diphenylmethanol moiety [1]. This contrasts with tranylcypromine, where the cyclopropane ring is fused to a phenyl ring via a different retrosynthetic logic, and with imipramine, which contains an iminodibenzyl (dibenzazepine) tricyclic core rather than a cyclopropane . The HCl salt is precipitated directly from cold tetrahydrofuran–ether solutions with aqueous hydrochloric acid, a process that exploits the compound's acid stability and has been scaled to kilogram quantities for clinical trials [2].

Chemical synthesis Cyclopropanation Grignard reaction

Preclinical Antidepressant Activity: Cyprolidol and Imipramine Show Qualitatively Similar Animal-Model Effects

In animal behavior studies designed to detect antidepressant activity, cyprolidol hydrochloride produced effects that were qualitatively similar to those of imipramine, a prototypical tricyclic antidepressant [1]. The Brown et al. (1966) comparative study, which used various vasoactive compounds as challenging agents in both conscious and anesthetized animals, concluded that cyprolidol and imipramine share similar profiles of autonomic nervous system effects [2]. However, this preclinical concordance did not translate to clinical equivalence, as cyprolidol was subsequently found to be less effective than imipramine in a double-blind human trial [3]. This dissociation between preclinical and clinical outcomes is precisely what makes cyprolidol a valuable reference compound for investigating the limitations of animal models in antidepressant drug discovery.

Preclinical pharmacology Animal behavior models Antidepressant screening

Identity Confirmation and Physicochemical Characterization: Melting Point and Spectroscopic Fingerprint

Cyprolidol hydrochloride is unambiguously identified by a melting point exceeding 210 °C with decomposition, as recorded in the SpectraBase reference database from a sample sourced directly from Neisler Laboratories [1]. The compound's infrared spectrum (KBr wafer technique), InChIKey (ZKNXZJZQQIQXOD-GFGBCSLISA-N), and SMILES string provide a definitive analytical fingerprint that distinguishes it from imipramine hydrochloride (mp 174–175 °C) and tranylcypromine hydrochloride (mp 148–150 °C) . The FDA Substance Registration System confirms the unique UNII identifier 7UQN2OJ7SM for the hydrochloride salt, enabling unambiguous regulatory and procurement tracking [2].

Analytical characterization Melting point Spectroscopic identification

Validated Application Scenarios for Cyclopropanemethanol, alpha,alpha-diphenyl-2-(4-pyridyl)-, hydrochloride Based on Comparative Evidence


Tool Compound for Investigating Preclinical–Clinical Translation Failure in Antidepressant Drug Discovery

Cyprolidol hydrochloride serves as a historically documented case study of a compound that produced antidepressant-like effects qualitatively similar to imipramine in animal models yet proved inferior in a double-blind clinical trial in endogenous depression [1]. Researchers investigating the predictive validity of preclinical antidepressant assays can use cyprolidol alongside imipramine as a matched positive-control pair where animal-model outcomes were concordant but clinical outcomes diverged, enabling systematic analysis of the factors that limit translational success [2].

Pharmacological Probe for State-Dependent Adrenergic Modulation

The compound's unique ability to block the tyramine-induced pressor response under anesthesia while potentiating it in the conscious state makes it a valuable experimental tool for dissecting the role of autonomic tone in cardiovascular regulation [1]. Unlike imipramine, which produces a unidirectional attenuation of the tyramine response across states, cyprolidol's bidirectional effect allows researchers to probe how anesthetic state unmasks or inverts adrenergic drug responses, a phenomenon relevant to understanding drug–anesthetic interactions and autonomic nervous system pharmacology [2].

Reference Standard for Cyclopropane Ring Stability Studies in Acidic Environments

With a quantified 36% recovery after 6 hours in 1 N H₂SO₄ at 90–100 °C and a well-characterized ring-cleavage product profile, cyprolidol hydrochloride is an established reference compound for investigating the electronic factors that govern cyclopropane stability under acid conditions [1]. The comparison data against reduced-pyridine and saturated-chain analogs, which undergo more extensive degradation, provide a benchmark for computational chemists and physical organic chemists studying pyridinium–cyclopropane conjugation effects [2].

Analytical Reference Material for Pyridylcyclopropane Identity Verification

The compound's well-defined melting point (>210 °C dec.), infrared spectrum (KBr wafer), and unambiguous InChIKey (ZKNXZJZQQIQXOD-GFGBCSLISA-N) make it suitable as an analytical reference standard for laboratories developing or validating methods to detect and quantify pyridylcyclopropane derivatives [1]. Its FDA-registered UNII (7UQN2OJ7SM) and established CAS registry numbers further support its use in regulatory-compliant documentation and chemical inventory management systems [2].

Quote Request

Request a Quote for Cyclopropanemethanol, alpha,alpha-diphenyl-2-(4-pyridyl)-, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.